Ferrugine

Overview

Description

Ferrugine is a bioactive isoflavone compound isolated from the seeds of Millettia ferruginea, a plant indigenous to Africa and traditionally used for its medicinal properties . Structurally, it belongs to the flavonoid subclass of isoflavones, characterized by a 3-phenylchromen-4-one backbone. This compound has demonstrated significant cytotoxic activity against human ovarian cancer cells, with an IC50 of 0.51 ± 0.06 µM in A2780 cells, outperforming cisplatin in potency . Its synthesis involves light-catalyzed reactions of diethyldithiocarbamate in cyclohexane, highlighting its unique chemical derivatization pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ferrugine involves an eight-step process starting from 5-aminocyclohept-1-ene. The key step in this synthesis is the Brønsted acid-catalyzed pseudotransannular ring-opening of the epoxide derived from this cycloheptene. This step is crucial for constructing the 8-azabicyclo[3.2.1]octane central core .

Industrial Production Methods: While the detailed industrial production methods for this compound are not extensively documented, the synthetic approach mentioned above can be scaled up for industrial purposes. The process involves standard organic synthesis techniques, including the use of inert atmospheres and purification methods like column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ferrugine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of lignans extracted from Olea ferruginea. Research focused on the compounds cycloolivil, ferruginan, and ferruginan A demonstrated their ability to inhibit the growth of malignant glioma cell lines, which are notoriously difficult to treat. The binding energies calculated during molecular docking studies indicated promising interactions with key protein targets involved in cancer proliferation, suggesting these compounds could be developed into effective anticancer agents .

Case Study: Molecular Docking Analysis

- Compounds Tested : Cycloolivil, Ferruginan, Ferruginan A

- Target : Epidermal Growth Factor Receptor (EGFR)

- Binding Energies :

- Cycloolivil: -7.0 kcal/mol

- Ferruginan: -8.0 kcal/mol

- Ferruginan A: -7.4 kcal/mol

These findings underscore the potential of Olea ferruginea as a source of bioactive compounds for cancer therapy.

Antimicrobial and Antioxidant Activities

Bridelia ferruginea has been extensively studied for its antimicrobial properties. Extracts from various parts of the plant have shown efficacy against a range of pathogens responsible for infections and diseases. Additionally, the plant exhibits antioxidant properties that contribute to its health benefits.

Antimicrobial Activity Summary

| Pathogen | Extract Used | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Stem Bark | 125 µg/mL |

| S. aureus | Leaf Extract | 62.5 µg/mL |

The extracts have also been traditionally used to treat ailments such as sexually transmitted diseases, coughs, and skin rashes .

Antidiabetic Applications

Research indicates that Bridelia ferruginea possesses anti-diabetic properties, making it a valuable resource in managing diabetes-related complications. Various extracts have demonstrated the ability to lower blood glucose levels in animal models.

Clinical Findings

- Study : Effect of B. ferruginea on Blood Glucose Levels

- Model : Diabetic Rats

- Result : Significant reduction in fasting blood glucose levels post-treatment with leaf extract.

This positions B. ferruginea as a candidate for further research into natural diabetes treatments .

Biosynthesis of Nanoparticles

The use of plant extracts for the biosynthesis of nanoparticles is an emerging field. For instance, selenium nanoparticles (SeNPs) synthesized using Olea ferruginea fruit extracts exhibited notable antimicrobial and antioxidant activities.

Selenium Nanoparticle Characteristics

| Property | Value |

|---|---|

| Particle Size | 50-100 nm |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antioxidant Activity | DPPH Scavenging Activity IC50 = 30 µg/mL |

This innovative application showcases the potential of using natural products in nanotechnology .

Mechanism of Action

Ferrugine exerts its effects primarily through its interaction with nicotinic and muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including muscle contraction, heart rate regulation, and neurotransmission. By binding to these receptors, this compound can modulate their activity, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

DMI (Desmethylisomillettone)

- Source : Also isolated from Millettia ferruginea seeds.

- Structural Similarity : Shares the isoflavone core but differs in hydroxylation and methylation patterns.

- Mechanism : Both induce apoptosis via ROS-dependent pathways, but DMI has higher selectivity for A2780 cells.

Griffianone C

- Source : Derived from Millettia griffoniana.

- Structural Similarity : A dimeric isoflavone with estrogenic activity.

- Bioactivity : Demonstrates estrogenic effects in uterine and liver tissues, contrasting with Ferrugine’s apoptotic focus .

- Application: Used for menopausal symptom relief rather than anticancer therapy.

Durmillone

- Source : Isolated from Millettia pachyloba.

- Structural Similarity: Monomeric isoflavone with additional prenyl groups.

- Bioactivity : Induces apoptosis and autophagy in HeLa and MCF-7 cells, showing broader mechanism diversity than this compound .

Quantitative Comparison of Cytotoxicity

| Compound | Source | IC50 (A2780 Cells, µM) | IC50 (SKOV3 Cells, µM) | Key Mechanism |

|---|---|---|---|---|

| This compound | M. ferruginea | 0.51 ± 0.06 | 36.78 ± 5.26 | ROS-dependent apoptosis |

| DMI | M. ferruginea | 0.44 ± 17.24 | >100 | ROS-dependent apoptosis |

| Durmillone | M. pachyloba | 12.30 ± 1.50 (MCF-7) | 18.90 ± 2.10 (HeLa) | Apoptosis, autophagy |

| Cisplatin | Synthetic chemotherapeutic | 14.14 ± 0.59 | 22.50 ± 3.20 | DNA crosslinking |

Table 1: Cytotoxicity profiles of this compound and analogues compared to cisplatin .

Mechanistic Divergence

Properties

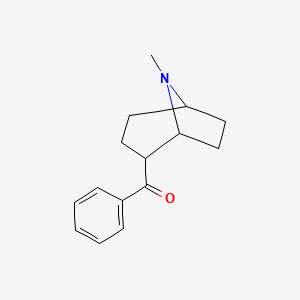

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBXXVPBVMWIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.